

spebrutinib B-cell receptor signaling pathway inhibition

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Compound Focus: Spebrutinib

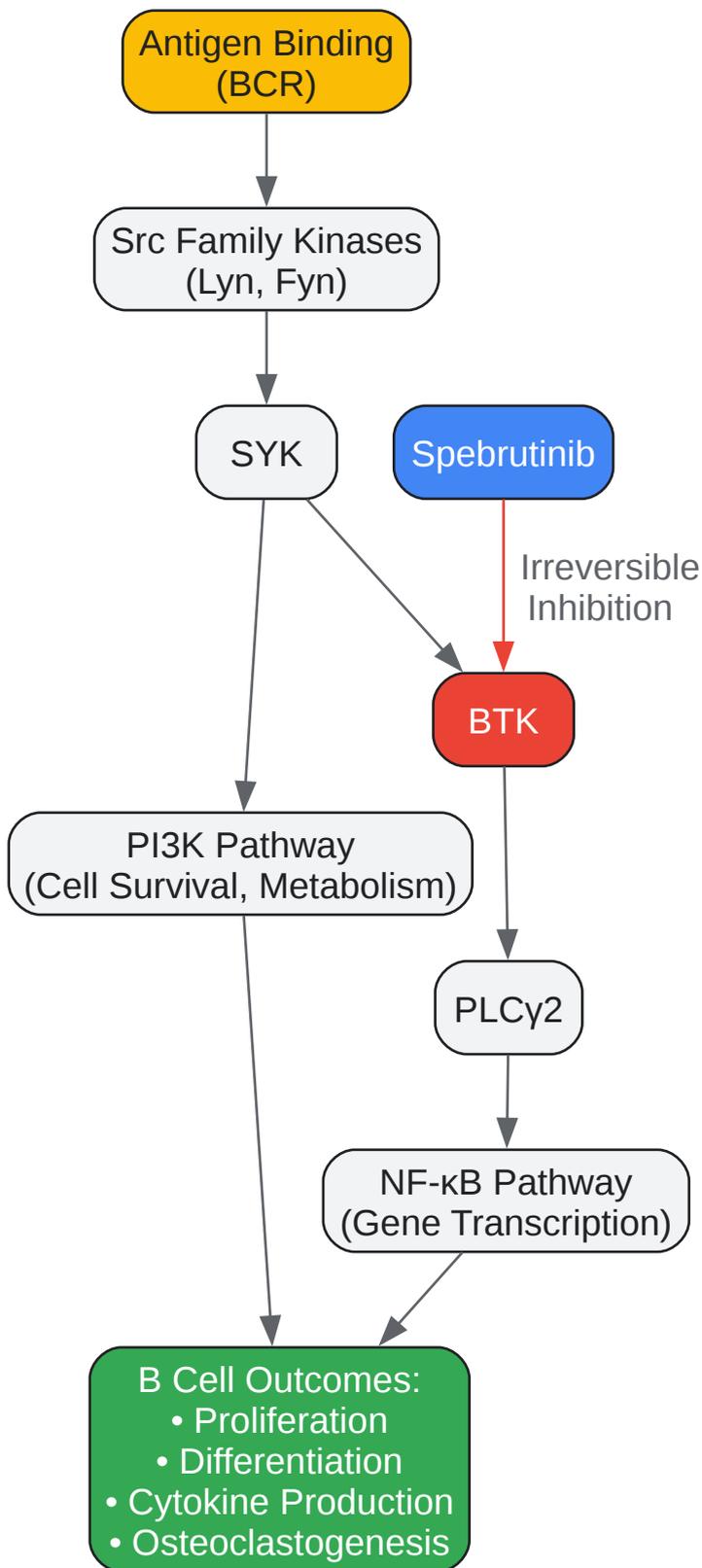
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Mechanism of BCR Signaling and Spebrutinib Inhibition

The B-cell receptor is crucial for B-cell activation, proliferation, and differentiation. The diagram below illustrates the core BCR signaling pathway and where **Spebrutinib** acts.



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Spebrutinib inhibits BCR signaling by covalently binding BTK.

As shown above, BCR activation initiates a signaling cascade. **Spebrutinib** covalently binds the cysteine 481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition and suppression of downstream B-cell responses [1] [2] [3].

Experimental and Clinical Pharmacodynamic Profile

Spebrutinib's effects have been characterized through *in vitro* studies and a phase 2a clinical trial in rheumatoid arthritis patients. Key quantitative data are summarized below.

Table 1: Key Findings from Spebrutinib Mechanistic Study (4-week, Phase 2a) [1] [4] [5]

Parameter / Biomarker	Effect of Spebrutinib (375 mg/day)	Notes / Statistical Significance
Clinical Efficacy (ACR20)	41.7% (10/24 patients)	vs. 21.7% (5/23) for placebo (P=0.25)
BTK Occupancy (Median)	83% in peripheral blood	
B Cell Populations		
Total CD19+ B cells	Significant Increase	vs. placebo
Mature-naive (CD27 ⁻ CD38 ⁻ IgD ⁺) B cells	Significant Increase	vs. placebo
Transitional (CD27 ⁻ CD38 ⁺) B cells	Significant Decrease	vs. placebo
Serum Biomarkers		
CXCL13 (Chemokine Ligand 13)	Significant Decrease	P < 0.05 vs. placebo
MIP-1 β (Macrophage Inflammatory Protein-1 β)	Significant Decrease	P < 0.05 vs. placebo
CTX-I (Bone Resorption Biomarker)	Significant Decrease	P < 0.05 vs. placebo

Parameter / Biomarker	Effect of Spebrutinib (375 mg/day)	Notes / Statistical Significance
Treatment-Emergent Adverse Events (TEAEs)	Comparable to placebo	

In Vitro Potency and Selectivity Profile

Table 2: In Vitro Cellular Activity of Spebrutinib [1] [6] [7]

Cell Type / Process	Effect of Spebrutinib	Experimental Context / Notes
B Cell Proliferation	Potent inhibition	More potent than T-cell proliferation inhibition
T Cell Proliferation	Inhibited	Less potent than B-cell inhibition
Plasmablast Differentiation & IgG Secretion	Inhibited	Measured from CD20 ⁻ CD38 ⁺ cells
FcγR-Stimulated Macrophage TNF-α Secretion	Inhibited	In primary human macrophages
Osteoclastogenesis	Reduced	In primary human osteoclasts
NK Cell & CD8+ T Cell Degranulation	Reduced	Measured by CD107a surface expression
Relative Potency (Proteomic)	>10x higher for TEC kinase vs. BTK	Measured by COOKIE-Pro mass spectrometry (2025)

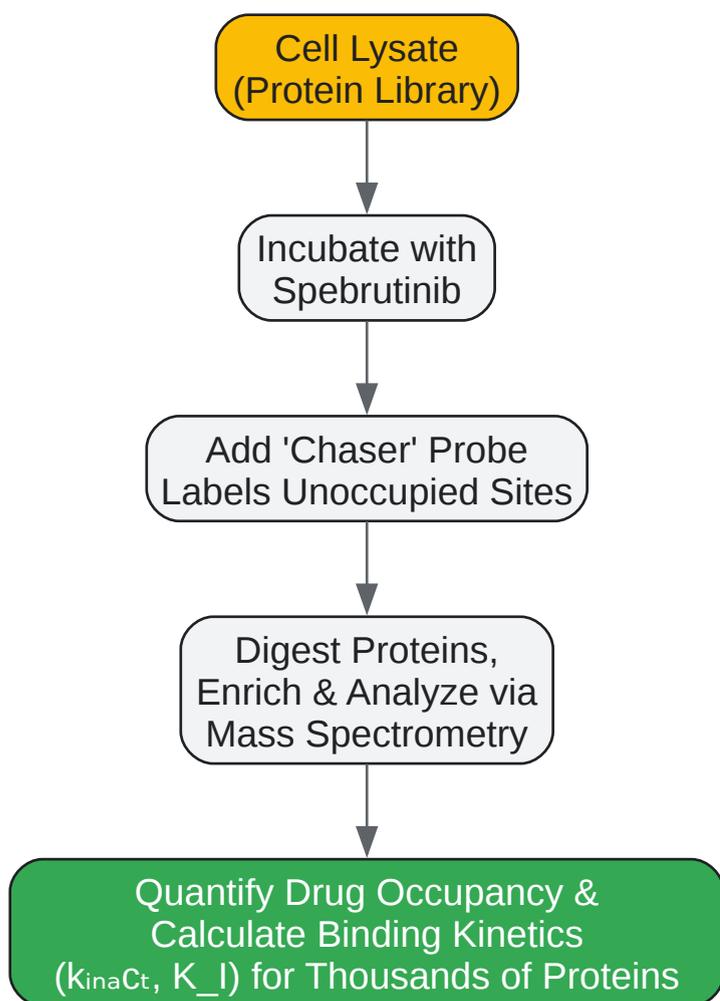
Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

Table 3: Key Experimental Protocols from Spebrutinib Research

Assay / Study Type	Core Methodology Summary	Key Reagents & Tools
B Cell Proliferation [1] [4]	• Isolated human primary CD19 ⁺ B cells incubated with Spebrutinib (0.0001–100 μ M) for 1 hr. • Stimulated with α -IgM (10 μ g/ml) and CpG (10 μ g/ml) for 3 days. • Proliferation measured via ³ H-thymidine incorporation.	• EasySep Human Naive B Cell Enrichment Kit. • Stimulants: α -IgM, CpG.
BTK Occupancy in Clinical Trials [1] [5]	• Occupancy in patient peripheral blood mononuclear cells measured via a probe for unoccupied BTK.	• Probe for unoccupied BTK binding sites.
Metabolic Profiling & Reactive Intermediates [2] [8]	• Spebrutinib (5 μ M) incubated with Rat Liver Microsomes (RLM, 1 mg/mL). • Reactive intermediates trapped using KCN (for iminium), GSH (for iminoquinone), methoxylamine (for aldehydes). • Metabolites and adducts characterized using LC-MS/MS.	• Agilent HPLC 1200 series, Eclipse Plus C18 column. • Trapping agents: KCN, GSH, Methoxylamine.
Proteome-Wide Binding Kinetics (COOKIE-Pro) [6] [7]	1. Binding Step: Cell lysates incubated with Spebrutinib . 2. Chaser Step: "Chaser" probe added to label unoccupied cysteines. 3. Analysis: Enriched proteins analyzed via mass spectrometry. Binding kinetics ($k_{\text{inact}}/K_{\text{I}}$) calculated from occupancy data.	• Mass Spectrometry. • Specific "chaser" probe.

The experimental workflow for the proteomic binding kinetics study is illustrated below.



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Workflow for proteome-wide binding kinetics profiling.

Key Considerations for Research and Development

- **Off-Target Potency:** Recent proteomic data suggests **Spebrutinib** is over 10 times more potent against TEC kinase than BTK [6] [7]. This highlights the importance of comprehensive selectivity profiling.
- **Metabolic and Toxicity Profile:** *In silico* and *in vitro* studies identify acrylamide as a structural alert for toxicity. Multiple reactive metabolites have been characterized, which may explain adverse drug reactions [2] [8].
- **Clinical Development Status:** **Spebrutinib**'s clinical development appears limited. A phase 2a trial in rheumatoid arthritis showed biological activity but limited clinical efficacy as a monotherapy [1] [3] [5]. Recent data has focused on metabolic profiling rather than advanced clinical trials.

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